molecular formula C12H14O3 B8343674 3-Benzoyl-2,3-dimethyl-propionic acid

3-Benzoyl-2,3-dimethyl-propionic acid

Cat. No.: B8343674
M. Wt: 206.24 g/mol
InChI Key: SEHSCBSQNGYKBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-2,3-dimethyl-propionic acid is a chemical compound of interest in medicinal chemistry and pharmaceutical research, primarily due to its structural relationship to the propionic acid class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) . This class includes well-researched therapeutics such as ibuprofen, naproxen, and ketoprofen, which are known for their analgesic, antipyretic, and anti-inflammatory properties . The core structure of these drugs is a 2-arylpropionic acid backbone; our product, this compound, can be investigated as a derivative of this scaffold to study the impact of additional methyl group substitution on biological activity and metabolic profile . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly how steric and electronic modifications influence the compound's mechanism of action. Profens are generally known to exert their effects through the reversible inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway . Furthermore, studies on related 3-benzoyl-propionic acid structures have shown marked anti-inflammatory and analgesic activity in experimental models, evidenced by reduced cell migration and levels of inflammatory mediators like NO and PGE2 . This compound is supplied for research applications only, such as in vitro assay development, biochemical screening, and as a synthetic intermediate or analytical reference standard. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2,3-dimethyl-4-oxo-4-phenylbutanoic acid

InChI

InChI=1S/C12H14O3/c1-8(9(2)12(14)15)11(13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,14,15)

InChI Key

SEHSCBSQNGYKBH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)C(=O)O)C(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
3-Benzoyl-2,3-dimethyl-propionic acid* Benzoyl, 2,3-dimethyl ~C₁₂H₁₄O₃ ~206.24 Steric hindrance from methyl groups
3-Benzoylpropionic acid Benzoyl at C3 C₁₀H₁₀O₃ 178.19 Ketone group; lab reagent
3-(3,5-Dimethoxyphenyl)propionic acid 3,5-dimethoxyphenyl C₁₁H₁₄O₄ 210.23 Electron-rich aromatic ring
2-(3-Benzoylphenyl)propionic acid Benzoyl on phenyl ring C₁₆H₁₄O₃ 254.28 NSAID derivative (ketoprofen analog)
2,3-Dibromo-3-phenylpropanoic acid Bromine at C2, C3; phenyl C₉H₈Br₂O₂ 307.97 High reactivity (halogenation)
3-(3-Hydroxyphenyl)propionic acid Hydroxyl at C3 of phenyl C₉H₁₀O₃ 166.17 Hydrogen-bonding capacity
3-azanyl-3-phenyl-propionic acid Amino group at C3 C₉H₁₁NO₂ 165.19 Basic site; peptide synthesis potential

Physical and Chemical Properties

  • Solubility: The dimethyl groups in this compound reduce polarity, likely decreasing water solubility compared to unsubstituted analogs like 3-benzoylpropionic acid (polar ketone group enhances solubility) . Brominated analogs (e.g., 2,3-dibromo-3-phenylpropanoic acid) exhibit lower solubility in polar solvents due to increased molecular weight and hydrophobic halogens . Hydroxyl-substituted compounds (e.g., 3-(3-hydroxyphenyl)propionic acid) show higher solubility in aqueous media due to hydrogen bonding .
  • Reactivity: The benzoyl group in the target compound enables conjugation, stabilizing intermediates in reactions like nucleophilic acyl substitution. However, steric hindrance from dimethyl groups may slow kinetics compared to 3-benzoylpropionic acid . Brominated analogs undergo facile nucleophilic substitution or elimination, making them intermediates in synthetic chemistry . Amino-substituted derivatives (e.g., 3-azanyl-3-phenyl-propionic acid) participate in peptide coupling reactions, though the target compound lacks this functionality .

Key Research Findings

  • Steric Effects : The dimethyl groups in this compound hinder nucleophilic attack at the carbonyl carbon, differentiating its reactivity from 3-benzoylpropionic acid .
  • Thermal Stability : Brominated analogs decompose at lower temperatures due to weak C-Br bonds, whereas the target compound’s stability is likely higher .

Preparation Methods

Starting Materials and Reaction Mechanism

The synthesis begins with 3-benzoylphenylacetonitrile (V), which undergoes methylation in a dichloromethane-methanol solvent system. Tetrabutylammonium hydrogensulfate (0.5–1.2 mol%) acts as a phase-transfer catalyst, enabling the carbanion of the nitrile to react with methyl iodide at −5°C to 30°C. The reaction proceeds via a thermodynamically controlled pathway, favoring mono- or dimethylation based on stoichiometric adjustments:

3-Benzoylphenylacetonitrile+2CH3IQ+X3-Benzoyl-2,3-dimethylpropionitrile+2HI\text{3-Benzoylphenylacetonitrile} + 2 \text{CH}_3\text{I} \xrightarrow{\text{Q}^+\text{X}^-} \text{3-Benzoyl-2,3-dimethylpropionitrile} + 2 \text{HI}

Here, Q+X\text{Q}^+\text{X}^- represents the quaternary ammonium catalyst.

Optimization of Reaction Conditions

Critical parameters include:

  • Temperature gradient : Gradual heating from −5°C to 30°C prevents side reactions such as over-alkylation.

  • Catalyst selection : Benzyltriethylammonium chloride yields 95% dimethylation efficiency, while tetrabutylammonium hydrogensulfate extends reaction time but improves selectivity.

  • Solvent system : A 1:1 methanol-water mixture ensures solubility of both organic and inorganic phases during hydrolysis.

Table 1: Comparative Analysis of Methylation Catalysts

CatalystYield (%)Reaction Time (min)Selectivity (Mono:Di)
Benzyltriethylammonium chloride952401:9
Tetrabutylammonium hydrogensulfate93.53601:20
Tricaprilylmethylammonium chloride893001:6

Enzymatic Resolution for Enantiomeric Purification

Optically active S-(+)-3-benzoyl-2,3-dimethyl-propionic acid is obtained via enantioselective hydrolysis of racemic esters, as detailed in WO1993025703A1. Lipases from Candida rugosa or Pseudomonas fluorescens selectively hydrolyze the R-ester, leaving the S-ester intact.

Hydrolysis Protocol

  • Substrate : Racemic 3-benzoyl-2,3-dimethylpropionic acid esterified with 2-chloroethyl or p-nitrophenyl groups.

  • Conditions : Reactions occur in a biphasic system (ethyl acetate/water, 1:1) at pH 7.0–7.5 and 37°C.

  • Outcome : The S-enantiomer is isolated with ≥95% optical purity after acid-base extraction.

Table 2: Enzymatic Hydrolysis Efficiency

Enzyme SourceConversion (%)ee (%)
Candida rugosa lipase8896
Pseudomonas fluorescens lipase8293

Hydrolysis and Decarboxylation

The dimethylated nitrile intermediate is hydrolyzed to the acid using alkaline conditions (KOH, 75°C, 24 h), followed by acidification with HCl to pH 1. Decarboxylation under reduced pressure (180°C, 0.3 mmHg) removes residual carboxyl groups, yielding the final product.

Purification and Crystallization

Final purification employs fractional crystallization from acetonitrile or acetone-water mixtures. Key steps include:

  • Hot filtration : Removes polymeric byproducts at 60°C.

  • Slow cooling : Induces nucleation of pure crystals at −15°C.

  • Washing : Cold diethyl ether eliminates trace solvents.

Challenges and Innovations

  • Byproduct formation : Over-methylation is mitigated by controlling methyl iodide stoichiometry and reaction time.

  • Scale-up limitations : Enzymatic methods require high dilution (0.05–0.1 M), increasing solvent costs .

Q & A

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Follow general protocols for carboxylic acids: use fume hoods, nitrile gloves, and eye protection. While specific toxicity data are limited, assume potential irritancy based on structural analogs . Conduct a risk assessment aligned with institutional guidelines and reference IARC/NTP classifications for similar compounds .

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